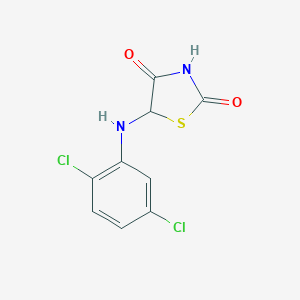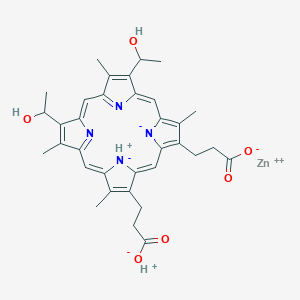![molecular formula C19H14N2O4 B228570 4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate, commonly known as FC-11, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 is a derivative of benzoic acid and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of FC-11 is not yet fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer growth. FC-11 has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
FC-11 has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. FC-11 has also been found to improve insulin sensitivity, which makes it a potential candidate for the treatment of diabetes. In addition, FC-11 has been found to have antimicrobial effects against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
FC-11 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. FC-11 is also stable under normal laboratory conditions, which makes it easy to handle and store. However, FC-11 has some limitations for lab experiments. It is relatively insoluble in water, which makes it difficult to use in aqueous solutions. FC-11 is also relatively expensive, which may limit its use in some research studies.
Orientations Futures
There are several future directions for the research and development of FC-11. One potential direction is the development of FC-11-based drugs for the treatment of various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular disease. Another potential direction is the development of FC-11-based drugs for cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
In conclusion, FC-11 is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-11 has significant anti-inflammatory, antioxidant, and antimicrobial properties and has been studied for its potential applications in cancer therapy. Further studies are needed to fully understand the mechanism of action of FC-11 and its potential applications in various fields.
Méthodes De Synthèse
FC-11 is synthesized using a specific method that involves the reaction between 4-hydroxybenzoic acid, furfural, and hydrazine hydrate. The reaction takes place in the presence of acetic acid and ethanol as solvents. The resulting product is then purified using column chromatography to obtain FC-11 in a pure form.
Applications De Recherche Scientifique
FC-11 has been extensively studied for its potential applications in various fields. It has been found to have significant anti-inflammatory, antioxidant, and antimicrobial properties. FC-11 has also been studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
Formule moléculaire |
C19H14N2O4 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C19H14N2O4/c22-18(17-7-4-12-24-17)21-20-13-14-8-10-16(11-9-14)25-19(23)15-5-2-1-3-6-15/h1-13H,(H,21,22)/b20-13+ |
Clé InChI |
DVMCEAISASACHT-DEDYPNTBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CO3 |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)